molecular formula C11H16O4 B3061249 2-(Dimethoxymethyl)-1,4-dimethoxybenzene CAS No. 74327-86-9

2-(Dimethoxymethyl)-1,4-dimethoxybenzene

Cat. No. B3061249
CAS RN: 74327-86-9
M. Wt: 212.24 g/mol
InChI Key: ZIDDLEZTXJBENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Dimethoxymethyl)-1,4-dimethoxybenzene” is a chemical compound. Its linear formula is C10H14O4 and its molecular weight is 198.221 .

Scientific Research Applications

Energy Storage and Redox Flow Batteries

1,4-Dimethoxybenzene derivatives, such as 2-(Dimethoxymethyl)-1,4-dimethoxybenzene, are utilized in the development of catholytes for non-aqueous redox flow batteries. These materials are chosen for their high open-circuit potentials and excellent electrochemical reversibility. However, the chemical stability in their oxidized form is a concern. Research has been conducted on enhancing stability through bicyclic substitutions and ether chains in these compounds (Zhang et al., 2017).

Organic Synthesis and Chemical Reactions

Studies have explored the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, which allows for fine-tuned control over bromination and oxidation reactions. This process has implications in the field of organic chemistry and the synthesis of complex molecules (Kim et al., 2001).

Electrophilic Aromatic Substitution and Carbocation Rearrangement

Research in electrophilic aromatic substitution reactions involving 1,4-dimethoxybenzene demonstrates the occurrence of carbocation rearrangement. This has educational significance in understanding reaction mechanisms in organic chemistry (Polito et al., 2010).

Safety and Hazards

The safety data sheet of a similar compound, Dimethoxymethane, indicates that it is a highly flammable liquid and vapor. It advises against ingestion and inhalation, and recommends wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(dimethoxymethyl)-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-8-5-6-10(13-2)9(7-8)11(14-3)15-4/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDDLEZTXJBENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540149
Record name 2-(Dimethoxymethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-1,4-dimethoxybenzene

CAS RN

74327-86-9
Record name 2-(Dimethoxymethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethoxymethyl)-1,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Dimethoxymethyl)-1,4-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
2-(Dimethoxymethyl)-1,4-dimethoxybenzene
Reactant of Route 4
2-(Dimethoxymethyl)-1,4-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
2-(Dimethoxymethyl)-1,4-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
2-(Dimethoxymethyl)-1,4-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.